Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H21FN2O2. It is a piperidine derivative that features a tert-butyl ester group, a cyano group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or potassium fluoride are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-Cyanopiperidine: This compound is structurally similar but lacks the fluorophenyl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of a cyano group.
Uniqueness
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of both the cyano and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXNHXHLZJCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445867 | |
Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256951-79-8 | |
Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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